Cis VH 298 is a chemical compound that serves as a negative control for its counterpart, VH 298, which is a high-affinity inhibitor of the von Hippel-Lindau (VHL) protein. The compound is characterized by its stereochemistry, which significantly influences its binding properties and biological activity. Cis VH 298 does not exhibit detectable binding to VHL, making it useful for comparative studies in research involving hypoxia-inducible factors (HIFs) and VHL interactions.
Cis VH 298 is synthesized through a series of chemical reactions that modify the structure of its parent compound, VH 298. The synthesis involves specific adjustments to the stereochemistry of the hydroxyproline ring, leading to a compound that retains similar physicochemical properties but lacks the biological activity associated with VHL inhibition.
Cis VH 298 falls under the category of small molecules used in biochemical research, particularly in studies related to hypoxia signaling pathways. Its primary role is as a control in experiments assessing the effects of VHL inhibitors on HIF stabilization and activity.
The synthesis of cis VH 298 involves several key steps:
The synthetic route is detailed in supplementary methods provided in research articles, which outline specific reagents, reaction conditions (temperature, time), and purification techniques employed to achieve high purity levels (≥98%) for cis VH 298 .
Cis VH 298 has a complex molecular structure characterized by:
The structural data can be represented using various molecular visualization tools that provide insights into the three-dimensional arrangement of atoms within cis VH 298. The stereochemistry plays a pivotal role in determining its biological inactivity .
Cis VH 298 functions primarily as a control in experiments designed to explore the mechanism of action of VHL inhibitors like VH 298. By not interacting with VHL, it helps establish baseline responses in cellular assays.
The comparative analysis between cis VH 298 and active inhibitors allows researchers to delineate the specific pathways activated by VHL inhibition, particularly focusing on HIF stabilization and downstream gene expression .
Relevant analyses confirm that cis VH 298 maintains physicochemical properties similar to those of its active counterpart, allowing for effective control experiments .
Cis VH 298 is primarily used in scientific research focused on:
cis VH 298 (CAS 2097381-86-5) is the stereochemically distinct analogue of the high-affinity von Hippel-Lindau (VHL) E3 ubiquitin ligase inhibitor VH 298. Its chemical structure, (2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, features a cis-configuration at the hydroxyproline ring critical for VHL recognition [2] [10]. With molecular formula C₂₇H₃₃N₅O₄S and molecular weight 523.65 g/mol, it shares identical physicochemical properties with its trans counterpart VH 298 (e.g., solubility: 100 mM in DMSO/ethanol; storage: -20°C) [1] [7].
VHL inhibitors function by blocking the VHL:HIF-α protein-protein interaction, preventing ubiquitination of hypoxia-inducible factor alpha (HIF-α). This stabilizes HIF-α, activating hypoxia-responsive genes [3] [6]. VH 298 exhibits potent inhibition (Kd = 80–90 nM) validated through isothermal titration calorimetry (ITC) and fluorescence polarization assays [1] [3]. In contrast, cis VH 298 is pharmacologically inert due to its stereochemistry, showing no detectable VHL binding in ITC and cellular assays [2] [3].
Table 1: Key Chemical Properties of cis VH 298
Property | Value |
---|---|
Chemical Name | (2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
CAS Number | 2097381-86-5 |
Molecular Formula | C₂₇H₃₃N₅O₄S |
Molecular Weight | 523.65 g/mol |
Solubility | 100 mM in DMSO, 100 mM in ethanol |
Purity | ≥98% (HPLC) |
Key Stereochemical Feature | cis-hydroxyproline configuration |
cis VH 298 serves as an essential negative control in proteolysis-targeting chimera (PROTAC) development and E3 ligase research. Its inability to bind VHL distinguishes on-target vs. off-target effects in degradation studies:
Table 2: Experimental Applications of cis VH 298
Application Context | Function | Key Outcome |
---|---|---|
PROTAC Development | Negative control for VHL-recruiting degraders | Confirms on-target ternary complex formation |
Hypoxia Signaling Studies | Control for VHL-specific effects | Excludes non-VHL-mediated HIF-α accumulation |
Homo-PROTAC Validation | Inactive analogue in VHL dimerization studies | Verifies suicide degradation requires VHL binding |
Chemical Probe Characterization | Specificity assessment for VHL inhibitors | Demonstrates stereodependent target engagement |
The cis configuration in cis VH 298 alters the hydroxyproline ring orientation, abolishing key hydrogen bonds with VHL residues (e.g., His115, Ser111). Structural analyses reveal:
Table 3: Comparative Analysis of Stereoisomer Effects
Parameter | VH 298 (trans) | cis VH 298 |
---|---|---|
VHL Binding Affinity (Kd) | 80–90 nM (ITC/FP assays) | No detectable binding (ITC) |
CETSA Melting Shift | >5°C stabilization | No stabilization |
HIF-α Accumulation | Concentration- and time-dependent increase | No accumulation |
Hypoxic Gene Activation | Upregulates EPO, PHD2, HK2 | No significant changes |
PROTAC Utility | Functional E3 ligase recruiter | Negative control for mechanism validation |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3